

# Meta-analysis of clinical trials involving TREM-1 inhibitors including Nangibotide

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to TREM-1 Inhibitors in Clinical Development

For Researchers, Scientists, and Drug Development Professionals

The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) has emerged as a promising therapeutic target for a variety of inflammatory conditions, including sepsis and certain cancers. This guide provides a meta-analysis of clinical trial data for the TREM-1 inhibitor **Nangibotide** and compares its performance with preclinical data from other TREM-1 modulating agents.

#### Introduction to TREM-1 and Its Inhibition

TREM-1 is a receptor expressed on myeloid cells such as neutrophils and macrophages that amplifies inflammatory responses.[1][2] Dysregulation of the TREM-1 pathway is implicated in the pathophysiology of sepsis and other inflammatory disorders.[3][4] Inhibition of TREM-1 signaling is therefore a key area of investigation for the development of novel immunomodulatory therapies. This guide focuses on **Nangibotide**, the only TREM-1 inhibitor to have advanced to clinical trials, and places its clinical performance in the context of other preclinical TREM-1 inhibitors with differing mechanisms of action.

## The TREM-1 Signaling Pathway and Points of Intervention







The TREM-1 signaling pathway is a critical amplifier of the innate immune response. The following diagram illustrates the key components of this pathway and the points at which different inhibitory strategies intervene.





TREM-1 Signaling Pathway and Inhibitor Intervention Points

Click to download full resolution via product page

Caption: TREM-1 signaling cascade and inhibitor mechanisms.



## **Clinical Data Summary: Nangibotide**

**Nangibotide** is a 12-amino-acid peptide that acts as a decoy receptor, binding to the TREM-1 ligand and preventing its interaction with the TREM-1 receptor.[5][6] It is the only TREM-1 inhibitor to have undergone clinical evaluation.

### Nangibotide Phase IIa Clinical Trial

A Phase IIa multicenter, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of **Nangibotide** in 49 patients with septic shock.[7]

| Outcome Measure                              | Nangibotide (Pooled<br>Doses) | Placebo       |
|----------------------------------------------|-------------------------------|---------------|
| Safety                                       |                               |               |
| Treatment-Emergent Adverse<br>Events (TEAEs) | Similar incidence to placebo  | Not specified |
| Serious TEAEs                                | Similar incidence to placebo  | Not specified |
| Efficacy (Exploratory Endpoints)             |                               |               |
| Change in SOFA Score (Day 5)                 | Numerical improvement         | -             |
| 28-day Mortality                             | Not statistically different   | Not specified |

Note: While the Phase IIa trial was not powered for efficacy, it suggested a potential benefit in patients with high baseline levels of soluble TREM-1 (sTREM-1).[7]

## Nangibotide ASTONISH Phase IIb Clinical Trial

The ASTONISH trial was a larger Phase IIb study that enrolled 361 septic shock patients and further investigated the efficacy and safety of **Nangibotide**, stratifying patients by baseline sTREM-1 levels.[8][9]



| Outcome Measure (High sTREM-1 Population)   | Nangibotide (High Dose)<br>vs. Placebo | p-value       |
|---------------------------------------------|----------------------------------------|---------------|
| Primary Endpoint                            |                                        |               |
| Change in SOFA Score (Day 5)                | Statistically significant improvement  | <0.05         |
| Secondary Endpoints                         |                                        |               |
| All-Cause Mortality (Day 28)                | Trend towards improvement              | Not specified |
| Alive and Free of Organ<br>Support (Day 28) | Trend towards improvement              | Not specified |

Note: The ASTONISH trial demonstrated a statistically significant improvement in the primary endpoint for patients with high sTREM-1 levels treated with the high dose of **Nangibotide**.[8][9]

## **Preclinical Data Summary: Other TREM-1 Inhibitors**

While **Nangibotide** is the clinical frontrunner, several other TREM-1 inhibitors have shown promise in preclinical studies. These agents have different mechanisms of action and are at earlier stages of development.



| Inhibitor | Mechanism of Action                                                     | Key Preclinical Findings<br>(in vivo models)                                                                                 |
|-----------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| LP17      | Decoy receptor peptide                                                  | Reduced cytokine release<br>(TNF-α, IL-1β, IL-6) and<br>improved survival in rodent<br>models of sepsis.[3][6]               |
| GF9       | Ligand-independent peptide<br>that disrupts TREM-1/DAP12<br>interaction | Decreased serum levels of TNF-α, IL-1β, and IL-6, and increased survival in a mouse model of LPS-induced septic shock.[1][9] |
| PY159     | Afucosylated humanized anti-<br>TREM-1 monoclonal antibody<br>(Agonist) | Promoted anti-tumor efficacy in syngeneic mouse tumor models as a single agent and in combination with anti-PD-1.  [5]       |

## Experimental Protocols Nangibotide ASTONISH Phase IIb Trial Workflow

The workflow for the ASTONISH trial highlights the use of a biomarker-driven approach to patient selection.





Click to download full resolution via product page

Caption: Workflow of the ASTONISH Phase IIb clinical trial.



Patient Population: The ASTONISH trial enrolled adult patients with septic shock.[6] A key aspect of the trial design was the measurement of baseline soluble TREM-1 (sTREM-1) levels to identify a patient subpopulation with high TREM-1 pathway activation.[8][9]

Dosing Regimen: Patients were randomized to receive a continuous intravenous infusion of either placebo, a low dose of **Nangibotide**, or a high dose of **Nangibotide** for up to 5 days.[6]

Endpoint Measurement: The primary endpoint was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[6][8] Secondary endpoints included 28-day all-cause mortality and the number of days alive and free of organ support.[6]

### **Preclinical Experimental Protocols**

The preclinical evaluation of TREM-1 inhibitors such as LP17 and GF9 has primarily involved in vivo animal models of inflammation and sepsis.

Animal Models: Murine models of sepsis induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration are commonly used to assess the efficacy of TREM-1 inhibitors.[1][3]

Intervention: The investigational TREM-1 inhibitors are typically administered before or after the induction of sepsis, and their effects are compared to a control group receiving a placebo or vehicle.[1][3]

Outcome Measures: Key readouts in these preclinical studies include survival rates, measurement of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in serum or peritoneal fluid, and assessment of bacterial clearance.[1][3]

### Conclusion

The clinical development of TREM-1 inhibitors is led by **Nangibotide**, which has demonstrated a favorable safety profile and promising efficacy signals in septic shock patients with high sTREM-1 levels. The use of a biomarker-driven approach in the ASTONISH trial represents a significant step towards personalized medicine in the treatment of sepsis. While other TREM-1 inhibitors like LP17 and GF9 have shown encouraging results in preclinical models, they are yet to be evaluated in human clinical trials. The contrasting agonist activity of PY159 highlights the diverse therapeutic applications being explored for modulating the TREM-1 pathway,



extending beyond sepsis to oncology. Continued research and clinical investigation are crucial to fully elucidate the therapeutic potential of targeting TREM-1 in a range of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pionyr Immunotherapeutics' Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 - BioSpace [biospace.com]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. Inotrem reports positive data from Phase IIa trial of nangibotide [clinicaltrialsarena.com]
- 7. inotrem.com [inotrem.com]
- 8. labiotech.eu [labiotech.eu]
- 9. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving TREM-1 inhibitors including Nangibotide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913194#meta-analysis-of-clinical-trials-involving-trem-1-inhibitors-including-nangibotide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com